molecular formula C7H5N3O2 B1276999 2-azidobenzoic Acid CAS No. 31162-13-7

2-azidobenzoic Acid

Cat. No. B1276999
CAS RN: 31162-13-7
M. Wt: 163.13 g/mol
InChI Key: JCBWQNLTYXTHBZ-UHFFFAOYSA-N
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Description

2-Azidobenzoic acid is a chemical compound that is part of the azido benzoic acids family. It is characterized by the presence of an azide functional group attached to the benzene ring of benzoic acid. This functional group is known for its reactivity and utility in various chemical synthesis processes.

Synthesis Analysis

The synthesis of 2-azidobenzoic acid derivatives can be achieved through various methods. One such method involves the base-mediated photochemical cyclization of 2-azidobenzoic acids, leading to the formation of 2,1-benzisoxazole-3(1H)-ones. This process is optimized through the formation and photolysis of 2-azidobenzoate anions, which is a crucial step in the ring closure of 2-azidobenzoic acids .

Molecular Structure Analysis

The molecular structure of 2-azidobenzoic acid is characterized by the azide group (-N3) attached to the benzene ring. This group is highly reactive and can participate in various chemical reactions due to the presence of nitrogen atoms with a linear arrangement, which is a distinctive feature of azides.

Chemical Reactions Analysis

2-Azidobenzoic acid can undergo a range of chemical reactions, particularly those involving the azide group. For instance, the azide functionality can be involved in the synthesis of benzoxazoles through N-Heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines . Additionally, azides can be used in palladium-catalyzed carbonylative procedures to synthesize 2-aminobenzoxazinones, avoiding the use of external oxidants and producing only nitrogen gas as a byproduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azidobenzoic acid are influenced by the azide group. This group imparts a degree of instability and reactivity to the compound, making it a valuable intermediate in organic synthesis. The azide group's reactivity is harnessed in various synthetic methodologies, such as the oxidative desulfurization initiated domino reactions for the synthesis of azoles , and the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . The specific physical properties such as melting point, boiling point, and solubility would depend on the particular derivatives of 2-azidobenzoic acid being synthesized and their substituents.

Scientific Research Applications

1. Magnetic Properties and Ferromagnetic Ordering

2-Azidobenzoic Acid plays a role in the study of magnetic properties. Research using benzoate derivatives, including 2-azidobenzoic acid, found that these compounds contribute to ferromagnetic ordering and slow magnetic relaxation in azido-copper coordination polymers. This highlights its potential in the field of magnetic materials and spintronics (Liu et al., 2017).

2. Photochemical Cyclization

The base-mediated photochemical cyclization of 2-azidobenzoic acids has been explored, leading to the formation of benzisoxazole-3(1H)-ones. This process is significant in synthetic organic chemistry, demonstrating the compound's utility in creating complex molecular structures (Dzhons & Budruev, 2016).

3. Intramolecular Cycloadditions

2-Azidobenzoic acid has been used in the synthesis of pyrrolobenzodiazepines and azetidino-benzodiazepines through intramolecular azide to alkene cycloadditions. This showcases its application in the production of potent antitumor antibiotics, emphasizing its importance in medicinal chemistry (Hemming et al., 2014).

4. Chemical Gas Sensors

The modification of black phosphorus nanosheets with 4-azidobenzoic acid (a compound similar to 2-azidobenzoic acid) has been researched for the development of new chemical gas sensors. This illustrates its role in enhancing the stability and performance of sensory materials (Qian et al., 2021).

5. Synthesis of Isoxazoles

Thermocyclization of 2-azidobenzophenones, related to 2-azidobenzoic acid, leads to the synthesis of 3-phenylbenzo[c]isoxazoles. This is significant for the production of compounds with potential applications in various chemical industries (Odinokov et al., 2019).

6. Nucleophilic and Coordination Chemistry

2-Azidobenzoic acid derivatives have been involved in the study of imidazolin-2-iminato and imidazolin-2-imine N-donor ligands, highlighting its role in the development of new coordination complexes and their applications in homogeneous catalysis (Wu & Tamm, 2014).

7. Effect of Water on Photolysis

Research has been conducted on the effect of water on the photolysis of 2-azidobenzoic acid in aprotic solvents, contributing to our understanding of chemical reactions in different environments, which is crucial in photochemistry and environmental studies (Sinjagina & Budruev, 2013).

Safety And Hazards

2-Azidobenzoic acid is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to use personal protective equipment when handling it .

Future Directions

Future research could focus on the photolysis of 2-azidobenzoic acid in aprotic solvents, as the effect of water admixtures on the formation of 2-oxo-(3H)-azepine-3-carboxylic acid and 2,1-benzisoxazol-3(1H)-one has been investigated .

properties

IUPAC Name

2-azidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBWQNLTYXTHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416023
Record name 2-azidobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azidobenzoic Acid

CAS RN

31162-13-7
Record name 2-azidobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azidobenzoic acid
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (4.75 g, 0.07 mol) in water (63 mL) was added dropwise to a stirred solution of anthranilic acid (10 g, 0.07 mol) in concentrated HCl (125 mL) and water (125 mL), maintaining the temperature below 5° C. After addition the mixture was stirred for 10 min then rapidly filtered. The solution was transferred to a dropping funnel and added dropwise to a solution of NaN3 (4.2 g, 0.065 mol) and sodium acetate trihydrate (105 g, 0.77 mol) in water (125 mL). After addition the mixture was stirred at 0° C. for 15 min then at room temperature for 35 min. The suspension was filtered and washed with water. The solid was then dissolved in EtOAc, dried (MgSO4) and the solvent evaporated. The title compound (52 g, 49%) was isolated as a cream solid. 1H NMR (360 MHz, CDCl3) δ 7.24–7.29 (2H, m), 7.62 (1H, d of t, J=8.1 and 1.5 Hz), 8.12 (1H, d of d, J=7.7, and 1.6 Hz).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

Anthranilic acid (12.3 g, 90 mmol) was dissolved in a mixture of aqueous HCl (36%, 50 mL), H2O (100 mL), dioxane (50 mL) and methanol (50 mL) at 0° C. and treated dropwise with NaNO2 (7.6 g, 110 mmol) dissolved in H2O (50 ml) whereas the temperature of the reaction mixture was kept below 5° C. After 1 h at 0° C. the mixture was poured onto an icy solution of sodium acetate (26 g, 317 mmol) and sodium azide (15 g, 230 mmol) in ca. 300 ml of water. Repeated (ca. 3 times) extraction of the resulting suspension with ethylacetate, drying of the combined organic phases, and evaporation of the solvent gave (8.5 g, 58%) of 2-azido-benzoic acid. MS (ES+): 164 (M+H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
192
Citations
AV Budruev, MA Giricheva, DA Davydov… - High Energy …, 2021 - Springer
The formation of 2-azidobenzoic acid 1 3H-azepin-2 (1H)-one-3-carboxylic acid 2, 2, 1-benzisoxazol-3 (1H)-one 3 and 2-aminobenzoic acid 4 during photolysis procedure illustrates the …
Number of citations: 1 link.springer.com
R Purvis, RK Smalley, WA Strachan… - Journal of the Chemical …, 1978 - pubs.rsc.org
… 2-Azidobenzoic acid (2 g) in a solution of diethylamine (95 ml) and dry THF (95 ml) was photolysed (110 W mercury lamp, Pyrex filter) for 24 h. Some polymer was formed and deposited …
Number of citations: 31 pubs.rsc.org
DY Sinjagina, AV Budruev - High Energy Chemistry, 2013 - Springer
The effect of water admixtures on the formation of 2-oxo-(3H)-azepine-3-carboxylic acid and 2,1-benzisoxazol-3(1H)-one in the photolysis of 2-azidobenzoic acid in aprotic solvents has …
Number of citations: 7 link.springer.com
A Budruev, D Sinjagina, O Kuzmicheva - 15th Int. Electron. Conf. Synth …, 2011 - sciforum.net
… We have chose the region of wavelength with strong absorption of 2-azidobenzoic acid and with slight … The 2-azidobenzoic acid photolysis kinetics under the lamp irradiation at 4.1þ10 …
Number of citations: 4 sciforum.net
D Sinjagina, A Budruev - 2012 - academia.edu
… addition of water molecules to the reaction system effect upon yields of 3H-azepin-2-one-3-carbonic acid and of 2, 1-benzisoxazol-3 (1H)-one in the course of the 2-azidobenzoic acid …
Number of citations: 4 www.academia.edu
AV Budruev, DY Dzhons, MA Giricheva… - Russian Journal of …, 2021 - Springer
… Extending the studies on pH-sensitive photoinduced heterocyclization of 2-azidobenzoic acid 1, we investigated the effect of a weakly alkaline medium on the reaction direction. …
Number of citations: 1 link.springer.com
K Lamara, RK Smalley - Tetrahedron, 1991 - Elsevier
… -2-one mono- and di-carboxylic acids, the former in admixture with decarbo@ated material, and 6&azepitw[2,1 -b]quinazolin-12-ones, are obtained by irradiation of 2-azidobenzoic acid …
Number of citations: 57 www.sciencedirect.com
AV Lipeeva, MM Shakirov, EE Shults - Synthetic Communications, 2019 - Taylor & Francis
… several primary alkylamines under basic conditions The so obtained 6-propargylamino-2H-pyrano[2,3-g]isoquinolinones were involved in the CuAAC reaction with 2-azidobenzoic acid …
Number of citations: 3 www.tandfonline.com
A Fraleoni-Morgera, P Zanirato - Arkivoc, 2006 - ricerca.unich.it
… The chemical behavior observed with the 2-azidobenzoic acid 4 is an exception that makes clear the general protocol. In this instance, under the same reaction conditions, 2-…
Number of citations: 14 ricerca.unich.it
AV Budrueva, DY Dzhonsb… - Russian Journal of …, 2021 - researchgate.net
Erratum to: One-Step Synthesis of 2-[(2-Carboxyphenyl)amino]- 6-formylnicotinic Acid via Photolysis of 2-Azidobenzoic Acid in … Erratum to: One-Step Synthesis of 2-[(2-Carboxyphenyl)amino]6-formylnicotinic …
Number of citations: 3 www.researchgate.net

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